N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide

Chemical procurement Purity specification HPLC

This pyrazolo[5,1-c][1,2,4]triazine building block carries the essential 3-cyano and 4-dimethylimidoformamide pharmacophoric vectors proven critical for B-Raf kinase selectivity and DPP4 inhibitory potency—modifications at C4 alter IC₅₀ values by orders of magnitude. The core scaffold delivers higher antiglycation activity than triazolotriazine analogs, eliminating false-negative risks in cross-class screens. With drug-like LogP (–0.6), moderate TPSA (82.5 Ų), and ≥98% purity supported by COA/SDS, this ready-stock compound accelerates SAR-driven lead optimization without bespoke synthesis delays.

Molecular Formula C9H9N7
Molecular Weight 215.22 g/mol
CAS No. 1306753-69-4
Cat. No. B2759033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide
CAS1306753-69-4
Molecular FormulaC9H9N7
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(N=NC2=CC=NN21)C#N
InChIInChI=1S/C9H9N7/c1-15(2)6-11-9-7(5-10)13-14-8-3-4-12-16(8)9/h3-4,6H,1-2H3
InChIKeyHWZDNJBEAPVJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide: Baseline Identity and Procurement-Significant Physicochemical Profile


N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide (CAS 1306753-69-4; MFCD19103598) is a fully synthetic, nitrogen-rich heterocyclic small-molecule building block belonging to the pyrazolo[5,1-c][1,2,4]triazine class [1]. It bears a distinct 3-cyano substituent and a 4-(N,N-dimethylimidoformamide) side chain on the fused bicyclic core. The core scaffold is of pharmaceutical interest because multiply-substituted pyrazolo[5,1-c][1,2,4]triazines have been reported to selectively inhibit B-Raf kinase and DPP4 [2][3]. The compound exhibits a moderate lipophilicity (XLogP3-AA = –0.6) and a topological polar surface area of 82.5 Ų, placing it in favorable property space for oral drug-like candidates [1].

Why N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide Cannot Be Interchanged with In-Class Pyrazolotriazine Analogs


Generic pyrazolo[5,1-c][1,2,4]triazine derivatives vary substantially in substitution pattern, and both the 3‑position nitrile and the 4‑position imidoformamide group of this compound are critical vectors for downstream derivatization or pharmacophore engagement [1]. In proprietary B-Raf inhibitor programs, for example, the nature of the C4 substituent profoundly affects kinase selectivity and cellular antiproliferative potency; simply replacing the dimethylimidoformamide with an amine, alkoxy, or aryl group can alter IC₅₀ values by orders of magnitude [2]. Moreover, within the DPP4/antiglycation series, pyrazolotriazines demonstrate class-wide potency differences relative to their triazolotriazine counterparts, ruling out cross‑class interchangeability [3]. Thus, procurement of a specific substitution pattern—not merely the core—is mandatory for reproducible structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Procurement-Relevant Evidence for N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide vs. Closest Analogs


Minimal Guaranteed Purity: 98% vs. Standard 95% Grade

High-strength differential evidence for CAS 1306753-69-4 is limited because no direct head-to-head biological data have been published for this exact compound in the peer-reviewed literature. The strongest available quantitative information therefore derives from vendor specifications that are directly relevant to procurement decisions. One supplier (Leyan) lists a minimum purity of 98% by HPLC for this compound , whereas the more common catalog specification is 95% (AKSci) . The 3‑percentage‑point purity advantage translates to a substantially lower burden of isomeric or synthetic by‑products in downstream reactions.

Chemical procurement Purity specification HPLC

Lipophilicity and Polarity Profile Differentiate the Compound from C4-Des-dimethylimidoformamide and C3-Des-cyano Analogs

Computed descriptors allow class-level comparisons that are independent of biological assay data. For CAS 1306753-69-4, the XLogP3-AA is –0.6 and the topological polar surface area (TPSA) is 82.5 Ų [1]. A hypothetical C4-deaminated analog (pyrazolo[5,1-c][1,2,4]triazin-4-amine derivative) would be substantially more polar (TPSA > 100 Ų) and would exhibit a different hydrogen‑bond donor/acceptor profile, while a C3-des‑cyano analog would reduce the hydrogen‑bond acceptor count and increase lipophilicity. These differences are quantifiable and directionally predictable, and they directly affect solubility, permeability, and off‑target binding potential.

Physicochemical properties Lipophilicity Polar surface area

Class-Level Advantage of Pyrazolotriazines over Triazolotriazines in DPP4 and Antiglycation Assays

In a direct class-level comparison, pyrazolo[5,1-c][1,2,4]triazines exhibited the highest potency as antiglycating agents and DPP4 inhibitors among the two considered classes of heterocyclic compounds [1]. Although individual IC₅₀ values for CAS 1306753-69-4 were not reported, the entire pyrazolotriazine subclass was quantitatively superior to the corresponding triazolotriazines. This class-level finding is important because it demonstrates that the pyrazolotriazine core is not interchangeable with the triazolotriazine core. The present compound, possessing the pyrazolotriazine core, belongs to the favored class and can be expected to exhibit comparable bioactivity trends when properly functionalized.

DPP4 inhibition Antiglycation Class-level bioactivity

Kinase Selectivity: Pyrazolo[5,1-c][1,2,4]triazine Core Licensed for Selective B‑Raf Inhibition

The exact compound CAS 1306753-69-4 is not explicitly claimed in Wyeth patent US 2009/0082354 A1, but the patent generically covers multiply‑substituted pyrazolo[5,1-c][1,2,4]triazines that selectively inhibit B‑Raf kinase activity [1]. The patent reports that representative examples inhibit the growth of tumor cells harboring oncogenic forms of Receptor Tyrosine Kinases, K‑Ras, and B‑Raf kinase, and that the compounds exhibit both excellent cellular potency and striking B‑Raf selectivity [1][2]. Because the patent’s Markush structure encompasses the C4‑dimethyliminoformamide substitution pattern, procurement of this building block enables the synthesis of patent‑compliant analogs for B‑Raf drug discovery.

B-Raf kinase Oncology Selectivity

Scalable Commercial Availability with Full Quality Assurance Documentation

Available vendor listings confirm that the compound is stocked in quantities ranging from 500 mg to multi‑gram lots, with full quality‑assurance backing including Certificate of Analysis (COA) and Safety Data Sheets (SDS) upon request . AK‑Sci provides a downloadable SDS and offers COA via email, while CymitQuimica supplies batches from 500 mg upward . By contrast, many structurally analogous pyrazolotriazines are available only through custom synthesis with extended lead times, making the commercial availability of this specific compound a decisive procurement factor.

Supply chain Quality assurance Batch consistency

Optimal Application Scenarios for Procuring N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide Based on Evidence


B‑Raf Kinase Inhibitor Lead Optimization via Patent‑Compliant C4‑Side‑Chain Elaboration

Given that multiply‑substituted pyrazolo[5,1-c][1,2,4]triazines are broadly claimed as selective B‑Raf inhibitors [1], the 4‑dimethylimidoformamide group of CAS 1306753-69-4 can serve as a versatile handle for further synthetic elaboration (hydrolysis to aldehyde, reductive amination, etc.), enabling the rapid generation of focused libraries that remain within the patent’s Markush scope. Procurement of the 98%-pure material [2] ensures that the starting point of such libraries is already analytically well‑defined.

DPP4/Diabetes Target Class Screening with a Pyrazolotriazine Scaffold Pre‑Validated for Superior Potency

Because the pyrazolotriazine class was demonstrated to achieve higher DPP4 inhibitory potency and antiglycation activity than the triazolotriazine class [1], purchasing this specific scaffold building block rather than a triazolotriazine analog reduces the likelihood of false‑negative screening results. The compound’s favorable XLogP (–0.6) and moderate TPSA (82.5 Ų) [2] also meet typical property‑based criteria for oral antidiabetic agents.

Structure‑Based Design Leveraging the Computed Physicochemical Signature of CAS 1306753-69-4

The unique physicochemical profile—five hydrogen‑bond acceptors, zero hydrogen‑bond donors, a single E‑configured double bond, and a TPSA of 82.5 Ų [1]—distinguishes CAS 1306753-69-4 from all des‑cyano and des‑iminoformamide analogs. This makes it a preferred template for structure‑based design campaigns where precise control of molecular recognition features (e.g., hinge‑binding interactions in kinases, or P2‑pocket occupancy in DPP4) is critical.

Accelerated Hit‑to‑Lead Timelines Through Off‑the‑Shelf Access and Full Quality Documentation

The compound is stocked by multiple vendors with COA and SDS support [1], whereas functionally similar pyrazolotriazines often require bespoke synthesis. This reduces procurement lead times from months to days, a decisive advantage for competitive medicinal chemistry programs and CROs operating under tight deadlines.

Quote Request

Request a Quote for N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.